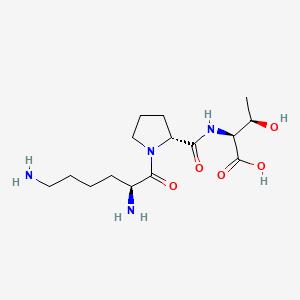
Iofolastat (123I)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iofolastat I-123 is a radiolabeled compound primarily used in the field of nuclear medicine for imaging purposes. It is a derivative of iodobenzylamine and is specifically designed to target prostate-specific membrane antigen (PSMA), which is highly expressed in prostate cancer cells . This makes Iofolastat I-123 a valuable tool in the diagnosis and management of prostate cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Iofolastat I-123 involves the incorporation of radioactive iodine-123 into a precursor moleculeThe reaction conditions often involve the use of oxidizing agents to facilitate the incorporation of iodine-123 .
Industrial Production Methods: Industrial production of Iofolastat I-123 requires stringent control of reaction conditions to ensure the purity and specific activity of the final product. The process typically involves the following steps:
- Synthesis of the precursor molecule.
- Radiolabeling with iodine-123.
- Purification to remove any unreacted precursor and by-products.
- Quality control to ensure the product meets regulatory standards for clinical use .
Chemical Reactions Analysis
Types of Reactions: Iofolastat I-123 primarily undergoes substitution reactions, where the iodine-123 isotope is introduced into the precursor molecule. This is typically achieved through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Used to facilitate the incorporation of iodine-123.
Solvents: Organic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Reaction Temperature: The reactions are often carried out at elevated temperatures to ensure complete incorporation of the radioactive isotope.
Major Products: The major product of these reactions is Iofolastat I-123 itself, with high radiochemical purity and specific activity suitable for clinical imaging applications .
Scientific Research Applications
Iofolastat I-123 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a radiolabeled tracer to study chemical reactions and molecular interactions.
Biology: Helps in understanding the biological pathways and mechanisms involving PSMA.
Industry: Employed in the development of new diagnostic agents and imaging techniques.
Mechanism of Action
Iofolastat I-123 exerts its effects by selectively binding to prostate-specific membrane antigen (PSMA), a transmembrane glycoprotein highly expressed in prostate cancer cells. Upon binding, the radioactive iodine-123 emits gamma rays, which can be detected using single-photon emission computed tomography (SPECT) imaging. This allows for the visualization of PSMA-expressing cells, providing valuable information for the diagnosis and management of prostate cancer .
Comparison with Similar Compounds
Ioflupane I-123: Another radiopharmaceutical used for imaging dopamine neurons in the brain, primarily for diagnosing Parkinsonian syndromes.
Capromab Pendetide: A radiolabeled monoclonal antibody used for imaging prostate cancer, but with different targeting mechanisms compared to Iofolastat I-123.
Uniqueness of Iofolastat I-123: Iofolastat I-123 is unique in its high specificity for PSMA, making it particularly effective for imaging prostate cancer cells. Its ability to provide clear and precise images of PSMA-expressing cells sets it apart from other radiopharmaceuticals .
Properties
CAS No. |
949575-24-0 |
|---|---|
Molecular Formula |
C19H26IN3O7 |
Molecular Weight |
531.3 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-5-[(4-(123I)iodanylphenyl)methylamino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C19H26IN3O7/c20-13-6-4-12(5-7-13)11-21-10-2-1-3-14(17(26)27)22-19(30)23-15(18(28)29)8-9-16(24)25/h4-7,14-15,21H,1-3,8-11H2,(H,24,25)(H,26,27)(H,28,29)(H2,22,23,30)/t14-,15-/m0/s1/i20-4 |
InChI Key |
OXUUJYOSVPMNKP-ZANJDRPYSA-N |
SMILES |
C1=CC(=CC=C1CNCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)I |
Isomeric SMILES |
C1=CC(=CC=C1CNCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)[123I] |
Canonical SMILES |
C1=CC(=CC=C1CNCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)I |
Appearance |
Solid powder |
| 949575-24-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(3-(1-carboxy-5-(4-iodobenzylamino)pentyl)ureido)pentanedioic acid MIP 1072 MIP-1072 MIP1072 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















